molecular formula C6H7N3O B14853236 3,5-Diaminopyridine-2-carbaldehyde

3,5-Diaminopyridine-2-carbaldehyde

Cat. No.: B14853236
M. Wt: 137.14 g/mol
InChI Key: JOBLGQPXZCTDDZ-UHFFFAOYSA-N
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Description

3,5-Diaminopyridine-2-carbaldehyde is a heterocyclic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two amino groups at the 3rd and 5th positions and an aldehyde group at the 2nd position on the pyridine ring. It is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diaminopyridine-2-carbaldehyde typically involves the nucleophilic substitution of halogenated pyridine derivatives followed by reduction reactions. One common method starts with 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The halogen in the pyridine ring is substituted by an amino group through nucleophilic substitution, and the nitro group is subsequently reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diaminopyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Aldehydes, ketones.

Major Products Formed:

    Oxidation: 3,5-Diaminopyridine-2-carboxylic acid.

    Reduction: 3,5-Diaminopyridine-2-methanol.

    Substitution: Schiff bases.

Mechanism of Action

The mechanism of action of 3,5-Diaminopyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound can form Schiff bases with amino acids and proteins, potentially altering their function and activity. This interaction can lead to various physiological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 3,5-Diaminopyridine-2-carbaldehyde is unique due to the presence of both amino groups and an aldehyde group on the pyridine ring, which imparts distinct reactivity and potential for forming various derivatives. This structural uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

3,5-diaminopyridine-2-carbaldehyde

InChI

InChI=1S/C6H7N3O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,7-8H2

InChI Key

JOBLGQPXZCTDDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)C=O)N

Origin of Product

United States

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